3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a complex structure with multiple functional groups, including a chloro group, a fluorobenzo[d]thiazole moiety, and a pyridin-3-ylmethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions.
Introduction of the Chloro Group: Chlorination of the benzo[d]thiazole intermediate can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyridin-3-ylmethyl Group: This step involves the nucleophilic substitution reaction where the pyridin-3-ylmethyl group is introduced using a suitable pyridine derivative and a base such as sodium hydride.
Formation of the Benzamide: The final step involves the coupling of the chlorinated benzo[d]thiazole intermediate with benzoyl chloride in the presence of a base like triethylamine to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to ensure the compound meets the required specifications for research and development.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the nitro or carbonyl groups if present.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Derivatives with substituted functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, 3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions, such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(benzo[d]thiazol-2-yl)benzamide
- N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
- 3-chloro-N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of both the chloro and fluorobenzo[d]thiazole moieties, which may confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, potentially leading to unique pharmacological effects compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3OS/c21-15-6-1-5-14(10-15)19(26)25(12-13-4-3-9-23-11-13)20-24-18-16(22)7-2-8-17(18)27-20/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWCKIOECICUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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